molecular formula C9H9N3O B1466880 6-(Furan-3-yl)-2-methylpyrimidin-4-amine CAS No. 1412959-77-3

6-(Furan-3-yl)-2-methylpyrimidin-4-amine

Cat. No. B1466880
CAS RN: 1412959-77-3
M. Wt: 175.19 g/mol
InChI Key: OBSDIESOJPPSGB-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

Furan compounds can be synthesized using a variety of methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . For instance, a novel method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed on the basis of hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .


Molecular Structure Analysis

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .


Chemical Reactions Analysis

Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been used in a variety of reactions . The types of reactions applicable to FPCs include one component synthesis, cycloaddition, and cycloisomerization reaction .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

  • The synthesis of a range of pyrimidines and condensed pyrimidines, including quinazolines, tetrazolopyrimidines, and others, has been facilitated by using furan-pyrimidine derivatives as precursors. These synthesized compounds have been assessed for their antibacterial activity against both Gram-positive and Gram-negative bacteria (Hamid & Shehta, 2018).
  • A series of 4-aryloxy-6-methylpyrimidin-2-amines were synthesized, demonstrating the utility of furan-pyrimidine derivatives in creating compounds that can undergo various chemical transformations (Erkin et al., 2015).

Crystal and Molecular Structure Analysis Understanding the crystal and molecular structures of chemical compounds is crucial for their potential application in various fields, including pharmaceuticals and materials science. Research has delved into the crystal structures of compounds related to 6-(Furan-3-yl)-2-methylpyrimidin-4-amine, revealing insights into their conformational properties and hydrogen-bonding interactions, which are important for their chemical reactivity and interaction with other molecules (Odell et al., 2007).

Anticancer Activity The potential anticancer properties of furan-pyrimidine derivatives have been explored, with studies indicating their effectiveness against specific cancer cell lines. For instance:

  • A series of α-aminophosphonates containing a 4-chloro-6-methylpyrimidin-2-amino pharmacophore were synthesized and shown to inhibit the growth of DU145 and A549 cancer cell lines, highlighting the potential of furan-pyrimidine derivatives in cancer treatment (Reddy et al., 2020).
  • The synthesis of novel diamidines and potential prodrugs showed strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, offering insights into the potential use of furan-pyrimidine derivatives as antiprotozoal agents (Ismail et al., 2004).

Future Directions

The chemical industry has begun to switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) offer a promising future direction .

properties

IUPAC Name

6-(furan-3-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-8(4-9(10)12-6)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSDIESOJPPSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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